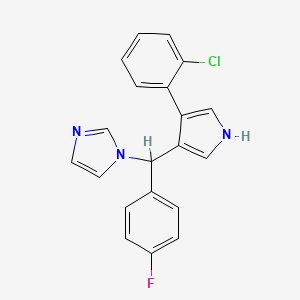
1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a combination of imidazole, pyrrole, and substituted phenyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-1H-imidazole-5-carbaldehyde with thiosemicarbazide under refluxing conditions in acetic acid (80%) to form thiosemicarbazones . The reaction conditions often require precise temperature control and the use of solvents like ethanol and acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrrole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetonitrile, dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the compound .
Scientific Research Applications
1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
- 4,5-Dimethyl-1,2-diphenyl-1H-imidazole monohydrate
- 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole
- 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole
Comparison: Compared to these similar compounds, 1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity . The presence of both chlorophenyl and fluorophenyl groups can enhance its binding affinity to specific targets, making it a valuable compound for further research and development.
Properties
CAS No. |
170938-63-3 |
|---|---|
Molecular Formula |
C20H15ClFN3 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
1-[[4-(2-chlorophenyl)-1H-pyrrol-3-yl]-(4-fluorophenyl)methyl]imidazole |
InChI |
InChI=1S/C20H15ClFN3/c21-19-4-2-1-3-16(19)17-11-24-12-18(17)20(25-10-9-23-13-25)14-5-7-15(22)8-6-14/h1-13,20,24H |
InChI Key |
WFTCMOKXIZPGMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC=C2C(C3=CC=C(C=C3)F)N4C=CN=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















